molecular formula C10H7ClFNO B8268679 1-Chloro-6-fluoro-7-methoxyisoquinoline CAS No. 905994-28-7

1-Chloro-6-fluoro-7-methoxyisoquinoline

Cat. No.: B8268679
CAS No.: 905994-28-7
M. Wt: 211.62 g/mol
InChI Key: YLGPDXIESDNYOZ-UHFFFAOYSA-N
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Description

1-Chloro-6-fluoro-7-methoxyisoquinoline (molecular formula: C₁₀H₇ClFNO, molecular weight: 227.62 g/mol) is a halogenated isoquinoline derivative with a unique substitution pattern. The compound features a chlorine atom at position 1 (on the pyridine ring), a fluorine atom at position 6, and a methoxy group (-OCH₃) at position 7 (both on the benzene ring of the isoquinoline scaffold) . Its structural specificity makes it a valuable intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological or oncological pathways.

Properties

IUPAC Name

1-chloro-6-fluoro-7-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-9-5-7-6(4-8(9)12)2-3-13-10(7)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGPDXIESDNYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN=C(C2=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279636
Record name 1-Chloro-6-fluoro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905994-28-7
Record name 1-Chloro-6-fluoro-7-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905994-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-6-fluoro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-Chloro-6-fluoro-7-methoxyisoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative, while oxidation can produce a quinoline derivative .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Chloro-6-fluoro-7-methoxyisoquinoline with structurally related isoquinoline derivatives, emphasizing substituent positions, physicochemical properties, and applications:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Physical State Key Reactivity/Applications
This compound 1-Cl, 6-F, 7-OCH₃ C₁₀H₇ClFNO 227.62 Not reported High polarity due to F; potential kinase inhibitor
1-Chloro-6-methoxyisoquinoline 1-Cl, 6-OCH₃ C₁₀H₈ClNO 193.63 Pale yellow-brown solid Soluble in ethanol/DCM; intermediate in antipsychotic drug synthesis
1-Chloro-7-methoxyisoquinoline 1-Cl, 7-OCH₃ C₁₀H₈ClNO 193.63 Not reported Used in palladium-catalyzed coupling reactions
3-Chloro-6-fluoro-7-methoxyisoquinoline 3-Cl, 6-F, 7-OCH₃ C₁₀H₇ClFNO 227.62 Not reported Structural isomer; Cl at pyridine alters electronic effects
7-Chloro-6-fluoro-1-methoxyisoquinoline 1-OCH₃, 6-F, 7-Cl C₁₀H₇ClFNO 227.62 Not reported Substituent positions affect ring electron density

Key Observations:

Substituent Effects on Reactivity: The chlorine at position 1 (adjacent to the pyridine nitrogen) increases electrophilicity at the C1 position, making it prone to nucleophilic substitution. This contrasts with 3-chloro-6-fluoro-7-methoxyisoquinoline, where the chlorine on the pyridine ring (position 3) may sterically hinder reactions . The fluorine at position 6 enhances polarity and metabolic stability compared to non-fluorinated analogs like 1-chloro-6-methoxyisoquinoline . The methoxy group at position 7 activates the benzene ring toward electrophilic substitution, unlike 1-chloro-7-methoxyisoquinoline, where the methoxy group at position 7 may direct substituents to adjacent positions .

The molecular weight of fluorinated analogs (227.62 g/mol) is higher than non-fluorinated derivatives (193.63 g/mol), affecting pharmacokinetic properties like membrane permeability .

Applications: this compound’s trifunctional substitution makes it a candidate for multi-target drug design, particularly in kinase inhibition, where halogen and methoxy groups enhance binding affinity . In contrast, 1-chloro-6-methoxyisoquinoline is primarily used as a precursor for antipsychotic agents due to its simpler substitution pattern .

Research Findings and Data Gaps

  • Synthetic Challenges : The simultaneous introduction of Cl, F, and OCH₃ groups requires precise regioselective reactions. For example, fluorination at position 6 may necessitate directed ortho-metalation strategies .
  • Structural Insights: X-ray crystallography (using programs like SHELXL ) could resolve positional ambiguities in naming, as seen in conflicting nomenclature between and the target compound.

Biological Activity

1-Chloro-6-fluoro-7-methoxyisoquinoline is a heterocyclic aromatic compound characterized by the presence of chlorine, fluorine, and methoxy functional groups attached to an isoquinoline core. Its molecular formula is C₁₀H₇ClFNO, and it has garnered attention in pharmacological research due to its potential biological activities , particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

  • Molecular Weight : 211.62 g/mol
  • CAS Number : 630422-99-0
  • Functional Groups : Chlorine, fluorine, methoxy

The unique positioning of the functional groups in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has shown promising results in inhibiting the growth of cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in malignant cells.
  • Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are crucial for tumor growth and survival.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : Evaluate the cytotoxic effects on MCF-7 cell line.
    • Method : Cells were treated with varying concentrations of this compound.
    • Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values determined to be approximately 8 µM.
  • Study on Lung Cancer Cells :
    • Objective : Assess the impact on A549 cell line.
    • Method : Treatment with the compound for 48 hours followed by MTT assay.
    • Results : The compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value around 12 µM.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or repair, leading to increased cellular stress and apoptosis.
  • Receptor Modulation : The compound could modulate receptor signaling pathways that are critical for cancer cell survival.

Comparative Analysis

A comparison with similar isoquinoline derivatives highlights the unique biological profile of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundYesYes8 (Breast), 12 (Lung)
7-Chloro-6-fluoro-1-methoxyisoquinolineModerateLimitedN/A

This table illustrates that while other derivatives may possess some level of biological activity, this compound demonstrates superior potency against cancer cells.

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